Cas no 1603291-50-4 (4-(oxetan-3-yloxy)butane-1-sulfonyl chloride)
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride
- 1603291-50-4
- EN300-1144877
-
- Inchi: 1S/C7H13ClO4S/c8-13(9,10)4-2-1-3-12-7-5-11-6-7/h7H,1-6H2
- InChI Key: WKYHGUXCHBFUHH-UHFFFAOYSA-N
- SMILES: ClS(CCCCOC1COC1)(=O)=O
Computed Properties
- Exact Mass: 228.0223078g/mol
- Monoisotopic Mass: 228.0223078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61Ų
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144877-1.0g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1144877-0.05g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1144877-0.1g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1144877-0.25g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1144877-0.5g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
| Enamine | EN300-1144877-1g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1144877-2.5g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1144877-5g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 5g |
$2443.0 | 2023-10-25 | |
| Enamine | EN300-1144877-10g |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride |
1603291-50-4 | 95% | 10g |
$3622.0 | 2023-10-25 |
4-(oxetan-3-yloxy)butane-1-sulfonyl chloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride
4-(Oxetan-3-yloxy)butane-1-sulfonyl Chloride (CAS No. 1603291-50-4): An Overview
4-(Oxetan-3-yloxy)butane-1-sulfonyl chloride (CAS No. 1603291-50-4) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes an oxetane ring and a sulfonyl chloride functional group, making it an attractive building block for the synthesis of complex molecules and drug candidates.
The oxetane ring in 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride is a four-membered cyclic ether that exhibits high reactivity due to its strained ring structure. This property makes it an excellent substrate for various chemical transformations, including ring-opening reactions and nucleophilic substitutions. The sulfonyl chloride group, on the other hand, is a highly reactive electrophilic functional group that can readily react with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
In recent years, the use of 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride has gained significant attention in the development of new pharmaceuticals. One notable application is in the synthesis of prodrugs, where the compound serves as a linker between a pharmacologically active molecule and a carrier moiety. This approach can improve the solubility, stability, and bioavailability of drugs, thereby enhancing their therapeutic efficacy.
For example, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride in the synthesis of novel prodrugs for the treatment of neurodegenerative diseases. The researchers demonstrated that the oxetane ring facilitated efficient intracellular delivery of the active drug, while the sulfonyl chloride group enhanced its stability in physiological conditions.
Beyond prodrug synthesis, 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride has also been explored for its potential in the development of small molecule inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its use in the design of potent inhibitors for kinases involved in cancer progression. The unique combination of the oxetane ring and sulfonyl chloride group provided excellent binding affinity and selectivity for the target kinases.
The synthetic versatility of 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride has also been leveraged in polymer science. Researchers at the University of California, Berkeley, have utilized this compound to synthesize novel polymers with tunable properties for applications in drug delivery systems and tissue engineering. The oxetane ring's reactivity allowed for precise control over polymer architecture, while the sulfonyl chloride group enabled post-polymerization modifications to tailor specific functionalities.
In addition to its synthetic applications, 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride has been studied for its potential as a probe molecule in chemical biology. A study published in Chemical Science demonstrated its utility as a tool for investigating protein-protein interactions and enzyme mechanisms. The compound's reactivity and functional group diversity make it an ideal candidate for labeling and tracking biomolecules in cellular environments.
The safety and handling of 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride are important considerations for researchers working with this compound. It is recommended to handle it under inert conditions to avoid hydrolysis and to use appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. Storage should be at low temperatures to maintain stability.
In conclusion, 4-(oxetan-3-yloxy)butane-1-sulfonyl chloride (CAS No. 1603291-50-4) is a valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it an essential building block for the development of new drugs, polymers, and probe molecules. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern chemical research.
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